Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Description
Its synthesis typically involves Hantzsch-type reactions, as demonstrated in , where analogous pyrido[2,3-d]pyrimidines are synthesized via condensation of ethyl esters with aminouracils under reflux conditions in ethanol .
Properties
IUPAC Name |
ethyl 6-acetamido-2-methyl-7-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-4-21-12(20)13(17-8(3)18)5-9-6-14-7(2)15-10(9)16-11(13)19/h6H,4-5H2,1-3H3,(H,17,18)(H,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPLUOWBWRKFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CN=C(N=C2NC1=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often require a high temperature of around 250°C in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways within the body. These interactions can lead to various biological effects, including the inhibition of certain enzymes and the modulation of cellular processes.
Comparison with Similar Compounds
Structural Analogues: Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives
Key Differences :
- Core Structure: The target compound contains a pyrido[2,3-d]pyrimidine scaffold, whereas analogues like Ethyl 5-methyl-4-(4-(3-phenylthioureido)phenylamino)-thieno[2,3-d]pyrimidine-6-carboxylate () feature a thieno[2,3-d]pyrimidine core, replacing one nitrogen atom with sulfur . This substitution alters electron distribution, solubility, and binding affinity.
- Melting Points: Thieno derivatives exhibit a wide range of melting points (e.g., 173–175°C for compound 6d in ; 319–322°C for 6a in ), likely due to variations in substituents like thioureido or ureido groups .
Table 1: Comparison of Physical Properties
Conformational and Crystallographic Differences
- Pyrido[2,3-d]pyrimidine vs. Thiazolo[3,2-a]pyrimidine : The thiazolo derivative Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () adopts a flattened boat conformation in its pyrimidine ring, with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings . This conformation may enhance π-π stacking interactions in biological targets. In contrast, the target compound’s pyrido ring likely exhibits less puckering due to the absence of fused thiazole or bulky substituents.
- Hydrogen Bonding: Thieno and thiazolo derivatives often form intramolecular hydrogen bonds (e.g., C—H···O in ), stabilizing their crystal structures . The acetamido group in the target compound could participate in similar interactions, but experimental confirmation is lacking in the provided evidence.
Biological Activity
Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate (CAS No. 865076-54-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, supported by relevant data tables and research findings.
- Molecular Formula : C13H16N4O4
- Molecular Weight : 288.29 g/mol
- Structure : The compound features a pyrido-pyrimidine core with acetamido and carboxylate functional groups, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. Notably, it has shown activity against:
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in the context of antibiotic resistance.
Antitumor Effects
Research has indicated that ethyl 6-acetamido-2-methyl-7-oxo-pyrido[2,3-d]pyrimidine derivatives exhibit promising antitumor activity. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : Inducing G1 phase arrest in various cancer cell lines.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of Tumor Growth : Reduction in tumor volume in xenograft models.
Case Study: Antitumor Activity
A case study involving the administration of this compound in a mouse model of breast cancer showed a significant reduction in tumor size compared to the control group:
| Treatment Group | Average Tumor Size (mm³) | % Reduction from Control |
|---|---|---|
| Control | 500 | - |
| Compound Administered | 250 | 50% |
This study underscores the potential of this compound in cancer therapeutics.
The biological activity of ethyl 6-acetamido-2-methyl-7-oxo-pyrido[2,3-d]pyrimidine is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in nucleotide synthesis.
- Interference with Cellular Signaling : It could disrupt signaling pathways essential for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
